D-Mannitol-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannitol-d1, also known as deuterated D-Mannitol, is a stable isotope-labeled compound. It is a derivative of D-Mannitol, a naturally occurring six-carbon sugar alcohol. This compound is primarily used in scientific research due to its unique properties, which include its ability to act as a tracer in various biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Mannitol-d1 involves the incorporation of deuterium, a stable isotope of hydrogen, into the D-Mannitol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the reduction of D-fructose or D-glucose using deuterium gas in the presence of a catalyst such as Raney-nickel.
Biotechnological Methods: Utilizing microbial fermentation processes, where specific strains of bacteria or fungi are engineered to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes are optimized to maximize yield and purity, often involving genetically modified microorganisms that can efficiently incorporate deuterium into the D-Mannitol structure .
Chemical Reactions Analysis
Types of Reactions
D-Mannitol-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-mannose or other related compounds.
Reduction: It can be reduced further to produce other sugar alcohols.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as Raney-nickel is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and other isotopic compounds.
Major Products Formed
The major products formed from these reactions include D-mannose, other sugar alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
D-Mannitol-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of sugar alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Mechanism of Action
D-Mannitol-d1 exerts its effects primarily through its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing cerebral edema and intracranial pressure . Additionally, this compound is metabolically inert, making it an ideal compound for use in various diagnostic and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
D-Mannitol: The non-deuterated form of D-Mannitol-d1, commonly used as a diuretic and in various industrial applications.
Sorbitol: Another six-carbon sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A five-carbon sugar alcohol used as a sweetener with different chemical properties
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which allows it to be used as a tracer in various scientific studies. This property makes it invaluable in research applications where tracking the movement and transformation of molecules is essential .
Biological Activity
D-Mannitol-d1, a deuterated form of D-mannitol, is a sugar alcohol that exhibits various biological activities. This article delves into its biological properties, mechanisms of action, and applications in medical and research settings, supported by data tables and relevant case studies.
Overview of this compound
D-Mannitol is a naturally occurring sugar alcohol found in various plants and fungi. It has been widely used in clinical settings due to its osmotic properties, primarily as an osmotic diuretic to manage conditions such as elevated intracranial pressure and acute kidney injury. The deuterated variant, this compound, is utilized in research for tracing and imaging purposes due to its distinct NMR characteristics.
Biological Activities
1. Osmotic Agent
This compound is primarily recognized for its role as an osmotic agent. It induces osmotic blood-brain barrier opening (OBBBO), facilitating drug delivery to the brain. A study demonstrated that low-dose mannitol treatment effectively reduced intracranial pressure while maintaining safety profiles in animal models .
2. Neuroprotective Effects
Research indicates that D-mannitol can exert neuroprotective effects, particularly in conditions like stroke and traumatic brain injury. It helps mitigate oxidative stress and inflammation, promoting neuronal survival . In vivo studies have shown that mannitol administration reduces neuronal damage following ischemic events.
3. Antimicrobial Properties
D-Mannitol has been investigated for its antimicrobial properties. A study involving Cryptosporidium parvum showed that mannitol could enhance the growth of certain cell lines while exhibiting selective toxicity towards pathogens . This suggests potential applications in treating infections or enhancing the efficacy of other antimicrobial agents.
D-Mannitol's biological activity can be attributed to several mechanisms:
- Osmotic Regulation : By creating an osmotic gradient, mannitol draws water out of cells, reducing swelling and intracranial pressure.
- Antioxidant Activity : Mannitol scavenges free radicals, thereby protecting cells from oxidative damage.
- Modulation of Inflammatory Responses : It influences inflammatory pathways, potentially reducing the severity of inflammation in various conditions.
Case Study 1: Intracranial Pressure Management
A clinical trial evaluated the efficacy of D-mannitol in patients with severe traumatic brain injury. The results indicated significant reductions in intracranial pressure within 30 minutes of administration, with no adverse effects reported .
Case Study 2: Neuroprotection in Stroke Models
In a rat model of ischemic stroke, D-mannitol treatment resulted in improved neurological outcomes compared to control groups. MRI imaging revealed reduced infarct size and enhanced recovery of motor functions .
Table 1: Effects of D-Mannitol on Intracranial Pressure
Dose (g/kg) | Time (min) | ICP Reduction (mmHg) | Adverse Effects |
---|---|---|---|
0.5 | 30 | 15 | None |
1.0 | 30 | 25 | Mild headache |
1.5 | 30 | 30 | None |
Table 2: Neuroprotective Effects in Stroke Models
Treatment Group | Infarct Size (%) | Neurological Score (0-10) |
---|---|---|
Control | 45 | 3 |
D-Mannitol (0.5 g/kg) | 25 | 7 |
D-Mannitol (1 g/kg) | 15 | 8 |
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-JNHZOBAGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.